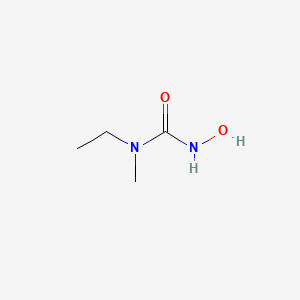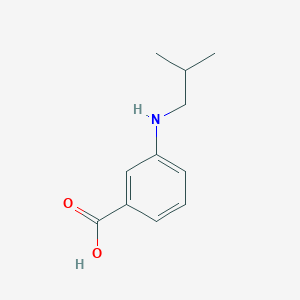
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C12H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the necessary functional groups.
Oxidation: Indene is oxidized to form 1,7-dimethyl-3-oxo-2,3-dihydro-1H-indene. This step often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, modulate signaling pathways, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indene: The parent compound, lacking the functional groups present in 1,7-Dimethyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
1,7-Dimethylindene: Similar structure but without the carboxylic acid group.
3-Oxo-2,3-dihydro-1H-indene: Lacks the methyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and the carboxylic acid functional group
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
1,7-dimethyl-3-oxo-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-6-3-4-8(12(14)15)11-9(13)5-7(2)10(6)11/h3-4,7H,5H2,1-2H3,(H,14,15) |
InChI 键 |
LXQVMKKLQGLQMO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
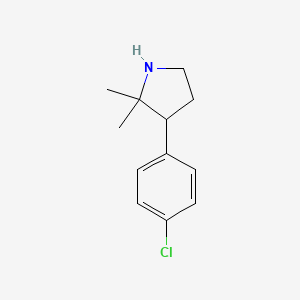
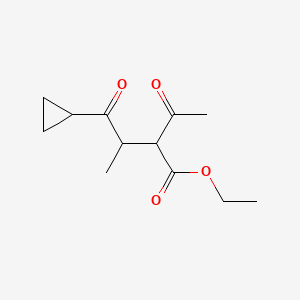
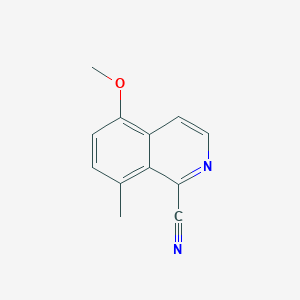
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
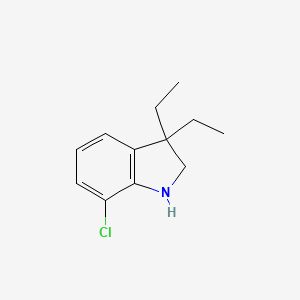


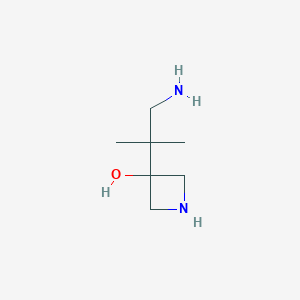
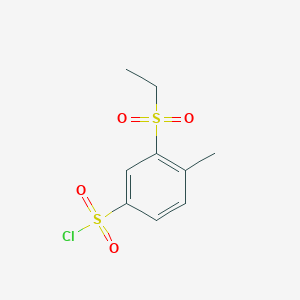
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

